4-[(N-Acetylalanyl)amino]benzoic acid
Description
Contextualization of 4-Aminobenzoic Acid (PABA) as a Scaffold in Chemical Biology Research
4-Aminobenzoic acid, commonly known as PABA, is a bifunctional aromatic compound that has proven to be a remarkably versatile scaffold in chemical biology and medicinal chemistry. nih.govmdpi.com Its structure, featuring a benzene (B151609) ring substituted with an amino group and a carboxylic acid group at the para position, allows for a wide range of chemical modifications at these two functional sites. nih.govyoutube.com This structural adaptability makes PABA a valuable building block for creating diverse molecular architectures with potential therapeutic applications. nih.govmdpi.com
Historically, PABA is recognized as an intermediate in the biosynthesis of folate in bacteria, plants, and fungi. mdpi.com This metabolic role has been exploited in the development of sulfonamide antibacterial agents, which act as competitive inhibitors of the enzyme that utilizes PABA. mdpi.com Beyond its role in folate synthesis, the PABA core is present in a variety of approved drugs, underscoring its significance as a "privileged scaffold" in drug design. mdpi.com Researchers continue to leverage the PABA framework to develop novel compounds with activities spanning from anticancer to anti-inflammatory properties. nih.govmdpi.com
Significance of Amide and Peptide Linkages in Molecular Design
The amide bond is a fundamental linkage in chemistry and biology, most notably forming the backbone of peptides and proteins. nih.gov A peptide bond is a specific type of amide bond that links amino acids. nih.gov In the context of molecular design, the incorporation of amide and peptide linkages is a critical strategy for several reasons. These bonds are relatively stable under physiological conditions and their geometry, specifically their planarity, can impart conformational rigidity to a molecule.
Furthermore, the hydrogen bonding capabilities of the amide group—with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor—are crucial for molecular recognition events, such as the binding of a drug to its protein target. nih.gov The introduction of peptide fragments into a molecule can also enhance its biocompatibility and modulate its pharmacokinetic properties. The synthesis of these linkages is a well-established area of organic chemistry, with numerous coupling reagents and strategies available to form amide and peptide bonds with high efficiency and stereochemical control. youtube.com
Rationale for Investigating N-Acetylalanyl Modifications on the 4-Aminobenzoic Acid Core
The specific modification of the 4-aminobenzoic acid core with an N-acetylalanyl group to form 4-[(N-Acetylalanyl)amino]benzoic acid is driven by a clear scientific rationale. This modification combines the established PABA scaffold with a protected amino acid, N-acetylalanine, through a stable amide bond.
Overview of Current Research Trajectories in N-Acylated Aminobenzoic Acid Systems
Current research into N-acylated aminobenzoic acid systems is multifaceted, exploring a range of therapeutic areas. A significant trajectory involves the synthesis of new derivatives and their evaluation as potential antimicrobial agents, building on the historical success of PABA analogs. mdpi.com Researchers are also investigating these compounds as inhibitors of enzymes implicated in diseases such as cancer and Alzheimer's disease. mdpi.comresearchgate.net
Another area of focus is the development of these molecules as materials with specific properties, leveraging the hydrogen bonding capabilities of the amide linkages to create ordered supramolecular structures. Furthermore, there is an increasing interest in the metabolic fate and biological transport of these compounds, as N-acylation can significantly alter how a molecule is processed in a biological system. frontiersin.org The overarching goal of these research efforts is to systematically explore the structure-activity relationships within this class of compounds to guide the design of new molecules with enhanced efficacy and selectivity for their intended targets. researchgate.net
Detailed Research Findings
While specific peer-reviewed research articles focusing solely on this compound are not widely available in the public domain, we can infer its chemical properties and a plausible synthetic route based on established chemical principles and data for its constituent parts.
Synthesis and Characterization
A probable method for the synthesis of this compound involves the coupling of N-acetylalanine and a protected form of 4-aminobenzoic acid, such as its methyl or ethyl ester. This reaction would typically be carried out using a standard peptide coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate aprotic solvent. The final step would involve the deprotection of the carboxylic acid to yield the target compound.
Characterization of the synthesized compound would rely on standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the aromatic protons of the PABA ring, the methyl and methine protons of the alanine (B10760859) moiety, the acetyl group's methyl protons, and the respective carbon signals, confirming the formation of the amide bond.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching of the amide bond, the O-H and C=O stretching of the carboxylic acid, and the aromatic C-H and C=C stretching of the benzene ring.
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight of the compound, confirming its elemental composition.
Physicochemical Properties
| Property | 4-Aminobenzoic acid | N-Acetylalanine | This compound |
| Molecular Formula | C₇H₇NO₂ | C₅H₉NO₃ | C₁₂H₁₄N₂O₄ |
| Molecular Weight | 137.14 g/mol | 131.13 g/mol | 250.25 g/mol |
| Appearance | White crystalline solid | White crystalline powder | Predicted to be a solid |
| Melting Point | 187-189 °C | 125-126 °C | Not available |
| Solubility | Slightly soluble in water | Soluble in water | Predicted to have limited water solubility |
| pKa (Carboxyl) | ~4.8 | ~3.7 | Not available |
Structure
3D Structure
Properties
CAS No. |
657412-39-0 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-(2-acetamidopropanoylamino)benzoic acid |
InChI |
InChI=1S/C12H14N2O4/c1-7(13-8(2)15)11(16)14-10-5-3-9(4-6-10)12(17)18/h3-7H,1-2H3,(H,13,15)(H,14,16)(H,17,18) |
InChI Key |
XQVUYYGLGIDUND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Molecular Structure and Conformational Analysis of 4 N Acetylalanyl Amino Benzoic Acid
Advanced X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a premier technique for determining the precise atomic arrangement within a crystalline solid. nih.gov While a specific crystal structure for 4-[(N-Acetylalanyl)amino]benzoic acid is not publicly available, we can infer its likely solid-state characteristics by examining the structures of its constituent moieties: N-acetylalanine and p-aminobenzoic acid derivatives.
The crystal packing of this compound would be significantly influenced by a network of intermolecular interactions. Hydrogen bonds are expected to be the dominant force, given the presence of multiple donor and acceptor groups: the carboxylic acid hydroxyl, the amide nitrogen and oxygen, and the acetyl carbonyl oxygen.
It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common motif in benzoic acid derivatives. researchgate.net Additionally, the amide N-H group can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, leading to the formation of extended chains or sheets.
Table 1: Plausible Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor |
| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O |
| Hydrogen Bond | Amide N-H | Amide C=O |
| Hydrogen Bond | Amide N-H | Carboxyl C=O |
| π-π Stacking | Phenyl Ring | Phenyl Ring |
This table represents theoretically predicted interactions based on the molecular structure.
The conformation of the acylalanyl moiety is defined by a set of torsion angles that describe the rotation around single bonds. The key torsion angles, φ (phi) and ψ (psi), determine the backbone conformation of the alanine (B10760859) residue.
In the solid state, the values of φ and ψ would be constrained by the crystal packing forces. Based on known peptide structures, these angles typically fall within specific regions of the Ramachandran plot that correspond to stable secondary structures like α-helices or β-sheets, or more extended conformations. nih.gov The specific values would be a balance between intramolecular conformational preferences and the optimization of intermolecular interactions within the crystal.
Table 2: Representative Torsion Angles for an Acylalanyl Moiety in a Crystalline Environment
| Torsion Angle | Definition | Expected Range (degrees) |
| φ (phi) | C'-N-Cα-C' | -150 to -60 or +60 to +150 |
| ψ (psi) | N-Cα-C'-N | -60 to -30 or +120 to +180 |
| ω (omega) | Cα-C'-N-Cα | ~180 (trans) or ~0 (cis) |
Data presented are typical values for peptide backbones and serve as an estimation for the acylalanyl moiety of the target compound.
Solution-State Conformational Studies
In solution, this compound is expected to exhibit greater conformational flexibility compared to its solid state. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic conformational equilibria of molecules in solution. nih.gov
NMR spectroscopy can provide detailed information about the average conformation and the dynamics of bond rotations within the molecule.
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are NMR experiments that identify protons that are close to each other in space (typically within 5 Å). columbia.edunmims.edu These experiments are invaluable for determining the three-dimensional structure of molecules in solution.
For this compound, NOE/ROE correlations would be expected between:
The alanine α-proton and the amide N-H proton.
The alanine methyl protons and the α-proton.
The protons of the phenyl ring and the amide N-H proton, which would indicate the orientation of the acylalanyl moiety relative to the benzoic acid ring.
Table 3: Predicted NOESY/ROESY Correlations for Conformational Analysis
| Proton 1 | Proton 2 | Inferred Proximity |
| Alanine α-H | Amide N-H | Indicates backbone conformation |
| Alanine CH₃ | Alanine α-H | Confirms local geometry |
| Phenyl Ring H | Amide N-H | Defines orientation of the two main structural units |
This table outlines expected correlations that would be crucial for defining the solution-state conformation.
The magnitude of the scalar coupling constant (J-coupling) between two protons is dependent on the dihedral angle of the bond separating them, as described by the Karplus equation. nih.govrubingroup.org Analysis of the three-bond coupling constant between the amide N-H proton and the alanine α-proton (³J(HNHα)) can provide quantitative information about the backbone torsion angle φ.
A larger ³J(HNHα) value (typically > 8 Hz) is indicative of a more extended or trans conformation, while a smaller value (< 5 Hz) suggests a more folded or cis-like arrangement. By measuring this coupling constant, the preferred solution-state conformation of the acylalanyl moiety can be determined.
Table 4: Relationship between ³J(HNHα) and Dihedral Angle φ
| ³J(HNHα) (Hz) | Approximate Dihedral Angle φ (degrees) | Conformation |
| > 8 | ~ ±160 | Extended |
| 5 - 8 | Multiple possibilities | Averaged or intermediate |
| < 5 | ~ ±60 | Folded |
This table provides a general correlation based on the Karplus relationship for peptides.
Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure Insights
Circular dichroism (CD) spectroscopy is a powerful technique for probing the chirality and secondary structure of molecules. In this compound, the presence of a chiral center in the alanine residue makes it amenable to CD analysis.
The far-UV CD spectra of amino acid derivatives with single peptide bonds have been investigated. Notably, N-acetyl-alanine exhibits a polyproline (PP) II-like spectrum. The PPII helix is a common secondary structure element in unfolded or "random coil" proteins. The characteristic feature of a PPII-like spectrum is a negative maximum below 200 nm, which arises from the coupling of a peptide bond N-terminal to the chiral alpha-carbon. This suggests that even in a relatively small molecule like this compound, the N-acetylalanyl moiety likely adopts a preferred conformation that gives rise to a distinct CD signal.
The CD spectrum of this compound is expected to be influenced by the conformational preferences of the N-acetylalanyl group. The chiral environment of the alanine residue will dictate the differential absorption of left and right circularly polarized light, providing insights into the predominant solution-state conformation of this part of the molecule.
Intramolecular Interactions and Their Influence on Conformation
The conformation of this compound is significantly influenced by a network of intramolecular interactions, primarily hydrogen bonds. These non-covalent interactions play a crucial role in stabilizing specific spatial arrangements of the molecule.
Based on studies of related compounds, several potential intramolecular hydrogen bonds can be postulated within the structure of this compound. The amide proton of the N-acetyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the benzoic acid or the carbonyl oxygen of the acetyl group can act as acceptors. Similarly, the amide proton linking the alanine and benzoic acid moieties can participate in hydrogen bonding.
The presence and strength of these intramolecular hydrogen bonds can be influenced by the solvent environment. In non-polar solvents, intramolecular hydrogen bonds are more likely to form and stabilize compact conformations. In contrast, in polar, hydrogen-bonding solvents, intermolecular hydrogen bonds with the solvent molecules may compete with and disrupt the intramolecular interactions, leading to a more extended conformation.
Computational studies on N-acetyl-L-alanine N',N'-dimethylamide have highlighted the importance of various weak interactions, including N-H···O, N-H···N, and C-H···O hydrogen bonds, as well as dipole-dipole interactions, in stabilizing different conformers. These findings underscore the complex interplay of forces that determine the conformational preferences of N-acetylated amino acid derivatives and, by extension, this compound.
Potential Intramolecular Hydrogen Bonds in this compound
| Donor | Acceptor | Potential Ring Size |
| N-H (Acetyl) | O=C (Benzoic Acid) | 7-membered |
| N-H (Acetyl) | O=C (Acetyl) | 5-membered |
| N-H (Amide Linkage) | O=C (Acetyl) | 7-membered |
| N-H (Amide Linkage) | O=C (Benzoic Acid) | 5-membered |
Advanced Spectroscopic Characterization and Elucidation of 4 N Acetylalanyl Amino Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise structure of 4-[(N-Acetylalanyl)amino]benzoic acid by mapping the magnetic environments of its proton (¹H) and carbon-¹³ (¹³C) nuclei.
The ¹H-NMR spectrum provides detailed information about the number and type of protons in the molecule. For this compound, typically analyzed in a solvent like DMSO-d₆, distinct signals corresponding to each unique proton environment are observed.
The aromatic protons on the benzoic acid ring typically appear as two distinct doublets due to their coupling with adjacent protons, representing an AA'BB' system. The amide protons (N-H) are visible as singlets, with their chemical shifts influenced by hydrogen bonding and the electronic nature of their surroundings. The alanine (B10760859) moiety presents a quartet for the α-proton, coupled to the three protons of the adjacent methyl group, which in turn appears as a doublet. The acetyl group's methyl protons are observed as a sharp singlet as they have no adjacent protons to couple with. The carboxylic acid proton often appears as a broad singlet at a very downfield chemical shift due to its acidic nature and rapid exchange with any trace water in the solvent.
Table 1: Representative ¹H-NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.65 | Broad Singlet | 1H | COOH |
| ~10.21 | Singlet | 1H | NH (Amide link to benzoate) |
| ~8.25 | Doublet | 1H | NH (Acetyl group) |
| ~7.85 | Doublet | 2H | Aromatic H (ortho to COOH) |
| ~7.68 | Doublet | 2H | Aromatic H (ortho to NH) |
| ~4.50 | Multiplet (Quintet) | 1H | Alanine α-H |
| ~1.85 | Singlet | 3H | Acetyl CH₃ |
Note: Exact chemical shifts and coupling constants can vary based on solvent, concentration, and instrument frequency.
¹³C-NMR spectroscopy complements the proton data by providing a map of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal.
The spectrum shows three signals in the carbonyl region, corresponding to the carboxylic acid carbon and the two amide carbonyl carbons. The aromatic region displays signals for the four unique carbon environments of the para-substituted benzene (B151609) ring. The aliphatic region contains the signals for the alanine α-carbon and the two distinct methyl carbons from the alanine and acetyl groups.
Table 2: Representative ¹³C-NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~172.5 | C=O (Alanine amide) |
| ~169.2 | C=O (Acetyl amide) |
| ~167.1 | COOH (Benzoic acid) |
| ~143.2 | Aromatic C (C-NH) |
| ~130.5 | Aromatic C (CH, ortho to COOH) |
| ~125.1 | Aromatic C (C-COOH) |
| ~118.9 | Aromatic C (CH, ortho to NH) |
| ~50.1 | Alanine α-C |
| ~22.4 | Acetyl CH₃ |
Note: Assignments are based on typical chemical shift ranges and predictive models.
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (COrrelation SpectroscopY) reveals proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the alanine α-proton and its methyl protons (CH-CH₃), and between the adjacent aromatic protons. This helps to connect protons that are separated by two or three bonds.
HSQC (Heteronuclear Single Quantum Coherence) maps direct one-bond correlations between protons and the carbons they are attached to. This technique would definitively link the alanine α-proton signal to the alanine α-carbon signal, the alanine methyl proton signal to its corresponding carbon, and the aromatic proton signals to their respective aromatic carbons.
The amide proton on the benzoate (B1203000) ring correlating to the alanine α-carbon and the adjacent aromatic carbon.
The alanine α-proton correlating to both the alanine and acetyl carbonyl carbons.
The acetyl methyl protons correlating to the acetyl carbonyl carbon.
The aromatic protons correlating to the quaternary aromatic carbons and the carboxylic acid carbon.
Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy techniques, FTIR and Raman, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.
The FTIR spectrum of this compound provides clear evidence for its key functional groups. A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Distinct N-H stretching bands for the two amide groups appear around 3300 cm⁻¹. The carbonyl (C=O) stretching region is particularly informative, showing multiple strong absorption bands: one for the carboxylic acid (~1705 cm⁻¹), and two separate Amide I bands for the acetyl and alanyl amide groups (typically between 1640-1660 cm⁻¹). The Amide II band, resulting from N-H bending and C-N stretching, is found around 1540 cm⁻¹.
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 | N-H Stretch | Amide |
| 3100-2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~1705 | C=O Stretch | Carboxylic Acid |
| ~1660 | C=O Stretch (Amide I) | Acetyl Amide |
| ~1645 | C=O Stretch (Amide I) | Alanyl Amide |
| ~1605 | C=C Stretch | Aromatic Ring |
Raman spectroscopy provides complementary vibrational information. While detailed Raman data for this specific compound is not widely published, the spectrum would be expected to show strong bands for the symmetric vibrations of the molecule. Key features would include the aromatic ring "breathing" modes and symmetric stretching of the C-C and C-N bonds. The carbonyl stretching vibrations would also be present, though often weaker than in the FTIR spectrum. Raman is particularly sensitive to the non-polar parts of the molecule, providing a complete vibrational profile when used in conjunction with FTIR.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and interrogating the structure of a compound through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, with the chemical formula C₁₂H₁₄N₂O₄, the theoretical exact mass can be calculated. HRMS analysis provides an experimental mass measurement that can be compared to this theoretical value, typically within a very low tolerance (e.g., < 5 ppm), which serves to confirm the molecular formula. The ability of LC-HRMS methods to accurately determine mass is a key component in the quality control and characterization of peptide-related molecules. nih.gov
Table 1: Theoretical Mass Data for this compound This table is generated based on the known atomic weights of the constituent elements.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₄ |
| Theoretical Monoisotopic Mass | 250.0954 Da |
Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structural connectivity of a molecule. nih.gov In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺ (m/z 251.1), is isolated and subjected to collision-induced dissociation (CID). This process induces fragmentation at the most labile bonds, primarily the amide linkages.
The fragmentation of peptide-like molecules typically yields characteristic 'b' and 'y' ions, which arise from cleavage of the amide backbone. mdpi.com For this compound, the primary fragmentation pathways would involve the cleavage of the two main amide bonds. Studies on related acylated amino acids show that fragmentation can involve the loss of the entire amino acid moiety as a neutral fragment. researchgate.net Another significant fragmentation pathway for peptides containing an aromatic residue involves the formation of highly conjugated structures. nih.gov
Expected Fragmentation Pathways:
Cleavage of the Alanine-Benzoic Acid Amide Bond: This would be a major fragmentation route, yielding a b-type ion corresponding to the N-acetylalanyl fragment and a y-type ion corresponding to the 4-aminobenzoic acid fragment.
Cleavage of the Acetyl-Alanine Amide Bond: This would result in the loss of an acetyl group or the formation of an ion representing the alanyl-aminobenzoic acid backbone.
Neutral Losses: Common neutral losses, such as water (H₂O) and carbon monoxide (CO), from the fragment ions are also anticipated. mdpi.com
Table 2: Predicted Key Fragment Ions in MS/MS of this compound [M+H]⁺ This table outlines plausible fragment ions based on established fragmentation principles for peptide-like structures. mdpi.comresearchgate.netnih.gov
| Proposed Fragment Ion | Structure / Description | Theoretical m/z |
|---|---|---|
| b₂ | [N-Acetylalanyl]⁺ | 114.05 |
| y₁ | [H₂N-C₆H₄-COOH + H]⁺ (4-aminobenzoic acid) | 138.05 |
| Precursor - H₂O | Loss of water from the carboxylic acid group | 233.10 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores—the parts of the molecule that absorb light. The spectrum is primarily dictated by the 4-aminobenzoic acid moiety, which contains an aromatic ring conjugated with a carboxyl group and an amino (in this case, amido) group.
Table 3: Reference UV Absorption Data for the 4-Aminobenzoic Acid Chromophore Data for the parent chromophore, 4-Aminobenzoic Acid (PABA), in solution. The spectrum of the title compound is expected to be similar.
| Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |
|---|---|---|---|
| Not Specified | ~278 | ~226 | sielc.com |
The electronic absorption spectrum of a molecule with polar functional groups is often sensitive to the solvent environment. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states by the solvent. Studies on related aminobenzoic acids have demonstrated significant solvent-dependent spectral shifts. nih.govnih.gov
For this compound, changing the solvent is expected to alter the position of the absorption maxima (λmax).
Polar Protic Solvents (e.g., water, ethanol): These solvents can form strong hydrogen bonds with the carboxylic acid and amide groups, which can lead to shifts in the λmax compared to less polar environments. The speciation of 4-aminobenzoic acid is known to be highly dependent on the solvent and pH. researchgate.net
Aprotic Solvents (e.g., acetonitrile): In these solvents, different solute-solvent interactions will dominate, leading to altered stabilization of the electronic states and a corresponding shift in the absorption bands. For instance, using acetonitrile (B52724) can favor different protomeric forms of aminobenzoic acid compared to water. nih.gov
The sensitivity of the UV-Vis spectrum to the solvent provides valuable information about the electronic structure and intermolecular interactions of this compound.
Computational Chemistry and Theoretical Studies of 4 N Acetylalanyl Amino Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are based on solving the Schrödinger equation, providing detailed information about the electronic and geometric properties of a molecule. wikipedia.org Methods like Density Functional Theory (DFT) and Ab Initio calculations are central to these investigations.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It is a popular choice for its balance of accuracy and computational cost. nih.govresearchgate.net In a typical DFT study of 4-[(N-Acetylalanyl)amino]benzoic acid, the first step would be geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. niscpr.res.in
The optimization would be performed by selecting a functional (e.g., B3LYP, PBE1PBE, ωB97XD) and a basis set (e.g., 6-311++G(d,p)). researchgate.netniscpr.res.in The choice of functional is crucial, with some, like PW6B95D3, MN15, and ωB97XD, being benchmarked as highly suitable for studying systems similar to aminobenzoic acids. nih.gov The calculation would yield key geometrical parameters.
Illustrative Optimized Geometry Parameters: Below is an example of the kind of data a DFT geometry optimization would provide for this compound.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | Carboxylic C=O | ~1.22 Å |
| Bond Length | Carboxylic C-O | ~1.35 Å |
| Bond Length | Amide C=O | ~1.24 Å |
| Bond Length | Amide N-H | ~1.01 Å |
| Bond Angle | O=C-O (Carboxyl) | ~123° |
| Dihedral Angle | C-C-N-C (Amide) | ~180° (trans) or ~0° (cis) |
| Dihedral Angle | C-C-C=O (Carboxyl) | ~0° or ~180° (for planarity) |
| Note: These values are hypothetical and represent typical outputs from DFT calculations on similar organic molecules. |
From the optimized structure, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. niscpr.res.in A Molecular Electrostatic Potential (MEP) map can also be generated, which illustrates the charge distribution and helps identify nucleophilic and electrophilic sites within the molecule. niscpr.res.inmdpi.com
Ab initio methods are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) can provide highly accurate results. researchgate.net
These methods are particularly useful for predicting spectroscopic parameters. For this compound, ab initio calculations could be used to compute its theoretical vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net By comparing the calculated frequencies with experimental spectra, a precise assignment of vibrational modes to specific bonds and functional groups (like C=O stretches, N-H bends, and aromatic ring vibrations) can be achieved. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental ¹H and ¹³C NMR data.
Example of Predicted Vibrational Frequencies: The table below illustrates how theoretical calculations can predict vibrational modes.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3500 cm⁻¹ |
| N-H Stretch | Amide | ~3350 cm⁻¹ |
| C=O Stretch | Carboxylic Acid | ~1750 cm⁻¹ |
| C=O Stretch (Amide I) | Amide | ~1680 cm⁻¹ |
| N-H Bend (Amide II) | Amide | ~1550 cm⁻¹ |
| C-N Stretch | Amide | ~1250 cm⁻¹ |
| Note: These are representative values. Actual calculated frequencies are often scaled to better match experimental data. researchgate.net |
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution
While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the motion and interactions of atoms and molecules over time. rug.nlnih.gov This makes MD an ideal tool for exploring the behavior of this compound in a more realistic biological environment, such as in a solvent like water. nih.gov
An MD simulation of this compound would begin by placing the molecule in a simulation box filled with explicit solvent molecules (e.g., TIP3P water). The system's energy is defined by a force field (e.g., CHARMM, AMBER), which is a set of parameters that approximates the potential energy of the system. nih.gov The simulation then solves Newton's equations of motion for every atom, tracking their positions and velocities over a set period, often from nanoseconds to microseconds.
MD simulations are a cornerstone of modern drug discovery and are essential for studying how a ligand, such as this compound, might interact with a protein target. nih.gov The process generally follows these principles:
System Setup : A high-resolution structure of the target protein, often from X-ray crystallography or NMR, is obtained. The ligand is then placed in the protein's binding site, a process that can be guided by molecular docking calculations. niscpr.res.in This entire complex is then solvated in a water box with ions to create a neutral, physiological environment. nih.gov
Simulation : The simulation is run, allowing the atoms of both the protein and the ligand to move. This dynamic view is crucial because proteins are not static; their conformations fluctuate, and the binding pocket can adapt to the ligand. nih.gov
Analysis : The resulting trajectory is analyzed to understand the stability of the binding. Key interactions, such as specific hydrogen bonds or hydrophobic contacts between the ligand and protein residues, are identified and tracked over time. The simulation can reveal which parts of the ligand are most critical for binding and how the ligand's conformation changes upon entering the binding site. nih.gov
Furthermore, advanced techniques like alchemical free energy calculations can be performed on the simulation trajectories to compute the binding free energy (ΔG_bind), which provides a quantitative measure of the ligand's binding affinity for the protein. nih.gov These simulations provide invaluable, dynamic insights into the molecular recognition process that are not available from static structures alone.
In Silico Screening and Molecular Docking Studies
Binding Affinity Predictions for Target Macromolecules
Information regarding the predicted binding affinities of this compound with any specific biological macromolecules is not available in the surveyed literature.
Identification of Key Interacting Residues and Binding Modes
Similarly, there are no published findings that identify the key amino acid residues or describe the binding modes through which this compound might interact with protein targets.
Until dedicated computational research on this compound is conducted and published, a thorough and evidence-based article on its theoretical and computational properties as specified cannot be generated.
Mechanistic Investigations of Molecular Interactions and Biochemical Activities
Enzyme Inhibition Studies (In Vitro/Ex Vivo)
No research data was found regarding the inhibitory effects of 4-[(N-Acetylalanyl)amino]benzoic acid on any enzyme targets.
A search for studies on the inhibition kinetics of this compound yielded no results. Information such as the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), or the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is not available in the scientific literature. Such data would be essential to characterize the nature of the interaction between the compound and any potential enzyme targets.
There are no available studies that have identified or validated specific enzyme targets for this compound. While derivatives of the parent molecule, p-aminobenzoic acid (PABA), are known to interact with enzymes like dihydropteroate (B1496061) synthase, and other related compounds have been investigated as inhibitors of dihydrofolate reductase or cholinesterases, no such investigations have been published for this compound itself.
Cell-Based Assays (Ex Vivo)
No published reports on cell-based assays conducted with this compound were found.
No data on the antibacterial or antifungal activity of this compound is present in the scientific literature. Therefore, information such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values against any bacterial or fungal strains is not available.
A thorough search did not yield any studies on the cytotoxic effects of this compound. Consequently, there is no data, such as IC₅₀ values, available for its activity against any cancer cell lines or other cell types.
There are no specific studies on the cellular uptake, transport mechanisms, or subcellular localization of this compound. Research on the structurally related but distinct compound, N-acetyl-p-aminobenzoic acid, has shown it is transported across biological barriers more slowly than its parent compound, PABA, but no equivalent investigations have been performed for the N-acetylalanyl derivative. nih.gov
Receptor Binding Assays (In Vitro)
In vitro receptor binding assays are a cornerstone in pharmacological research, providing critical insights into the interaction between a ligand, such as a novel chemical compound, and its biological target. These assays are instrumental in determining the affinity and specificity of a compound for a particular receptor, which is a crucial step in the early stages of drug discovery and development. The fundamental principle of these assays involves measuring the binding of a radiolabeled or fluorescently labeled ligand to a receptor preparation.
Despite the importance of such assays, a comprehensive search of publicly available scientific literature reveals a notable absence of specific in vitro receptor binding assay data for the compound This compound . While numerous studies have been conducted on its parent molecule, 4-aminobenzoic acid (PABA), and various other derivatives, specific data detailing the receptor binding profile, including affinity constants (Kᵢ) or IC₅₀ values for This compound , are not available.
Therefore, the following sections will discuss the theoretical framework and methodologies of receptor binding assays that would be applicable to characterize the interactions of this compound. Furthermore, it will draw upon research conducted on structurally related PABA derivatives to provide context on the potential biological targets and activities that could be investigated for This compound .
Ligand-Receptor Interaction Characterization
The characterization of the interaction between a ligand and a receptor is a multifaceted process aimed at understanding the molecular basis of their binding. This involves determining the affinity, kinetics, and mode of binding. For a compound like This compound , this characterization would be pivotal in elucidating its mechanism of action.
Theoretical Approach to Characterization:
The initial step in characterizing the ligand-receptor interaction for This compound would involve screening it against a panel of known receptors, particularly those implicated in pathways where other PABA derivatives have shown activity, such as inflammatory or cell proliferation pathways. mdpi.comscholarsresearchlibrary.com
Affinity Determination: Competitive binding assays are a common method to determine the affinity of an unlabeled ligand (the "competitor," in this case, This compound ) for a receptor. In this setup, the compound would compete with a radiolabeled ligand of known high affinity for the same receptor. The concentration of This compound that inhibits 50% of the specific binding of the radiolabeled ligand is its IC₅₀ value. This value can then be converted to an inhibition constant (Kᵢ), which reflects the true affinity of the compound for the receptor.
Kinetic Analysis: Beyond affinity, understanding the kinetics of the binding—the rates of association (kₒₙ) and dissociation (kₒff)—provides a more dynamic picture of the interaction. These parameters can be measured using techniques like surface plasmon resonance (SPR) or biolayer interferometry (BLI), which monitor the binding in real-time.
Structural Biology: To visualize the interaction at an atomic level, techniques such as X-ray crystallography or cryogenic electron microscopy (cryo-EM) could be employed. These methods can reveal the precise binding site on the receptor and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. For instance, studies on other aminobenzoic acid derivatives have used cryo-EM to understand their interaction with the ribosome. nih.gov
Context from Related PABA Derivatives:
While specific receptor binding data for This compound is lacking, research on other PABA derivatives highlights the diverse range of biological targets for this class of compounds. These studies often focus on enzyme inhibition or modulation of signaling pathways rather than direct receptor binding. For example, various PABA derivatives have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.govnih.gov
The table below summarizes the biological activities investigated for a selection of PABA derivatives, which could inform potential areas of investigation for This compound .
| Derivative Class | Investigated Biological Activity | Molecular Target/Pathway |
| Hydrazide Derivatives | Anti-inflammatory, Anticancer | Inhibition of nitric oxide production, IL6/STAT3 and TNFα/NFκB signaling pathways |
| Schiff Bases | Antimicrobial, Cytotoxic | Inhibition of methicillin-resistant Staphylococcus aureus, cytotoxicity against HepG2 cancer cells |
| Pyrimidine-Substituted Derivatives | Antimalarial | Inhibition of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) |
| Carboxamide-Based Derivatives | Anti-Alzheimer's | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) |
This table illustrates that the biological effects of PABA derivatives are often linked to the modulation of specific enzymes and signaling cascades. Future research on This compound could therefore benefit from exploring its potential interactions with similar molecular targets.
Structure Activity Relationship Sar Studies of 4 N Acetylalanyl Amino Benzoic Acid Derivatives
Systematic Modification of the N-Acetylalanyl Moiety
The N-acetylalanyl group is a primary site for structural variation, influencing the molecule's interaction with biological targets through stereochemistry and the nature of the acyl group.
| Derivative | Stereochemistry | Expected Biological Activity | Rationale |
|---|---|---|---|
| 4-[(N-Acetyl-L-alanyl)amino]benzoic acid | L-Alanine | Potentially higher affinity for specific enzyme targets that recognize natural amino acids. | Mimics natural substrates or ligands. |
| 4-[(N-Acetyl-D-alanyl)amino]benzoic acid | D-Alanine | Potentially increased resistance to enzymatic degradation, leading to a longer duration of action. May exhibit different target specificity. | D-amino acids are less susceptible to degradation by common proteases. |
Effects of Acetyl Group Modifications on Molecular Interactions
| N-Acyl Group | Predicted Change in Lipophilicity | Potential Impact on Molecular Interactions |
|---|---|---|
| Acetyl (CH₃CO-) | Baseline | Offers a balance of hydrophilicity and lipophilicity. |
| Propionyl (CH₃CH₂CO-) | Increased | May improve membrane permeability. |
| Butyryl (CH₃(CH₂)₂CO-) | Further Increased | Could enhance binding in hydrophobic pockets but may reduce solubility. |
| Benzoyl (C₆H₅CO-) | Significantly Increased | Introduces potential for aromatic interactions (π-stacking) and adds steric bulk. |
Chemical Modifications on the Benzoic Acid Ring
The benzoic acid ring serves as another key site for structural modification, affecting the molecule's electronic and steric characteristics and offering a point for further derivatization. chitkara.edu.in
Substituent Effects on Electronic and Steric Properties
Introducing substituents to the benzoic acid ring can significantly modify the molecule's electronic distribution and steric hindrance. Electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) can enhance the acidity of the carboxylic acid and may engage in different hydrogen bonding or dipole-dipole interactions. libretexts.org In contrast, electron-donating groups such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can reduce acidity and increase the ring's electron density. libretexts.org The substituent's position (ortho, meta, or para) is also crucial. Ortho-substituents can create steric hindrance that may lock the molecule into a particular conformation, which could be either advantageous or detrimental for target binding. libretexts.org Quantitative structure-activity relationship (QSAR) analyses of similar benzoic acid derivatives have indicated that properties like hydrophobicity, molar refractivity, and the presence of certain functional groups are vital for biological activity. nih.gov
| Substituent (Position) | Electronic Effect | Steric Effect | Predicted Impact on Activity |
|---|---|---|---|
| -Cl (para) | Electron-withdrawing | Moderate | May improve binding through halogen bonding and modified electronic properties. |
| -NO₂ (para) | Strongly Electron-withdrawing | Moderate | Could significantly change electronic interactions and hydrogen bonding capacity. |
| -OCH₃ (para) | Electron-donating | Moderate | May enhance interactions with hydrophobic regions and alter hydrogen bonding. |
| -CH₃ (ortho) | Electron-donating | Significant | Can cause a conformational shift, potentially leading to higher or lower activity depending on the target's structure. |
Derivatization of the Carboxylic Acid Group (e.g., Esters, Amides)
The carboxylic acid group is a fundamental functional group, often ionized at physiological pH, which contributes to the molecule's water solubility and its capacity to form strong ionic bonds. Converting the carboxylic acid to an ester or an amide can have a substantial impact on the compound's properties. This conversion neutralizes the negative charge, thereby increasing the molecule's lipophilicity. scholarsresearchlibrary.com This can enhance its ability to traverse cell membranes. However, the loss of the carboxylate's ability to form ionic bonds might diminish binding affinity to targets with positively charged binding sites. Amides are typically more resistant to hydrolysis than esters, which can result in a longer duration of action. scholarsresearchlibrary.com The selection of the alcohol or amine for derivatization can also introduce new opportunities for interaction with the biological target. scholarsresearchlibrary.comresearchgate.net
| Derivative | Change in Polarity | Metabolic Stability | Potential Change in Binding |
|---|---|---|---|
| Methyl Ester | Increased Lipophilicity | Less stable than amides | Loss of ionic interactions, gain of hydrophobic interactions. |
| Ethyl Ester | Further Increased Lipophilicity | Less stable than amides | Similar to methyl ester, with potentially stronger hydrophobic interactions. |
| Primary Amide | Increased Lipophilicity (less than esters) | More stable than esters | Loss of ionic interactions, gain of hydrogen bonding capabilities. |
| N-Methyl Amide | Increased Lipophilicity | More stable than esters | Similar to primary amide, but with a modified hydrogen bonding pattern. |
Correlation between Structural Features and Observed Biochemical Effects
The primary objective of SAR studies is to draw a direct line between specific structural attributes and their corresponding biochemical effects. For derivatives of 4-[(N-Acetylalanyl)amino]benzoic acid, although specific data is scarce, potential correlations can be inferred from the general principles of medicinal chemistry.
For example, in the context of antimicrobial activity, enhancing lipophilicity by modifying the N-acyl chain or the benzoic acid ring could improve the compound's ability to disrupt bacterial cell membranes. nih.govmdpi.com This, however, needs to be carefully balanced, as excessive lipophilicity can result in non-specific toxicity. The stereochemistry of the alanine (B10760859) component could be vital for inhibiting specific bacterial enzymes, such as those involved in the synthesis of the cell wall. nih.gov
In the case of enzyme inhibition, the precise orientation of the molecule within the active site is crucial. Therefore, the steric bulk introduced by substituents on the benzoic acid ring or by larger N-acyl groups would need to be complementary to the active site's topography. The electronic properties of the substituents on the benzoic acid ring could affect the strength of interactions with key amino acid residues in the active site. nih.govnih.gov For instance, an electron-withdrawing group might foster a stronger interaction with an electron-rich residue.
| Structural Feature | Potential Biochemical Effect | Rationale |
|---|---|---|
| D-Alanine | Increased in vivo efficacy | Resistance to degradation by proteases. |
| Long N-acyl chain | Enhanced membrane disruption | Increased lipophilicity can improve interaction with lipid bilayers. |
| Electron-withdrawing substituent on benzoic acid | Altered enzyme inhibition | Changes in electronic properties can modulate binding affinity to enzyme active sites. nih.gov |
| Ester or Amide at carboxyl group | Prodrug potential | Can improve cell permeability, with subsequent hydrolysis to the active carboxylic acid. scholarsresearchlibrary.com |
Future Directions and Research Gaps in N Acylated 4 Aminobenzoic Acid Research
Development of Advanced Synthetic Routes
The synthesis of 4-[(N-Acetylalanyl)amino]benzoic acid and its analogs is a cornerstone of its future research. While traditional methods involving the acylation of 4-aminobenzoic acid are effective, there is considerable room for the development of more advanced and efficient synthetic strategies. nih.gov
Future synthetic approaches could include:
Greener Synthetic Methods: Exploring enzymatic catalysis or the use of environmentally benign solvents to reduce the ecological footprint of synthesis. Biosynthetic methods, which are being developed for PABA and its derivatives, could offer a sustainable alternative to chemical synthesis. mdpi.com
Solid-Phase Synthesis: Adapting solid-phase peptide synthesis techniques could enable the rapid generation of a library of related compounds with diverse N-acyl groups, facilitating structure-activity relationship (SAR) studies.
Flow Chemistry: The implementation of continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved purity, and safer reaction conditions.
A variety of synthetic methods have been employed for the derivatization of 4-aminobenzoic acid, which could be adapted for the synthesis of this compound. These include reactions with various halides, such as benzoyl chloride and benzyl (B1604629) chloride, often in the presence of a base like pyridine. researchgate.net One common approach involves reacting 4-aminobenzoic acid with an appropriate acyl chloride in a suitable solvent. researchgate.net For instance, the synthesis of Schiff bases from PABA has been achieved by reacting it with various aldehydes in methanol. mdpi.comnih.gov
| Synthetic Approach | Description | Potential Advantages |
| Acylation with Acyl Halides | Reaction of 4-aminobenzoic acid with N-acetylalanyl chloride in the presence of a base. | A well-established and generally high-yielding method. |
| Peptide Coupling | Use of standard peptide coupling reagents (e.g., DCC, HOBt) to form the amide bond between 4-aminobenzoic acid and N-acetylalanine. | Mild reaction conditions and reduced risk of side reactions. |
| Enzymatic Synthesis | Utilization of enzymes, such as ligases, to catalyze the formation of the amide bond. | High specificity and environmentally friendly. |
Exploration of Novel Biochemical Targets and Pathways
While 4-aminobenzoic acid is a known precursor in the folate synthesis pathway in many microorganisms, the biochemical roles of its N-acylated derivatives are less understood. nih.gov Research into the biochemical targets and pathways of this compound could uncover new therapeutic applications.
Key research areas include:
Enzyme Inhibition Studies: Investigating the inhibitory potential of the compound against a wide range of enzymes, beyond those involved in folate metabolism. For example, derivatives of PABA have been explored as cholinesterase inhibitors. researchgate.net
Metabolic Pathway Analysis: Utilizing metabolomics to understand how this compound is metabolized by cells and its downstream effects on various biochemical pathways.
Interaction with Ribosomes: Studies on other aminobenzoic acid derivatives have shown that they can interfere with the peptidyl transferase center of the ribosome, suggesting a potential mechanism of action. acs.orgescholarship.org
Derivatives of 4-aminobenzoic acid have shown a broad spectrum of biological activities, including antimicrobial and cytotoxic effects. mdpi.comnih.gov This suggests that N-acylated derivatives could interact with a variety of biological targets. For instance, some PABA derivatives have been identified as inhibitors of multidrug resistance-associated proteins (MRPs). merckmillipore.comnih.gov
Integration with Bioconjugation Chemistry for Probe Development
The structure of this compound, with its carboxylic acid and amide functionalities, makes it an attractive candidate for bioconjugation. By attaching fluorescent dyes, biotin, or other reporter molecules, it can be transformed into a molecular probe for studying biological systems. nih.gov
Future applications in this area could involve:
Cellular Imaging: Developing fluorescently labeled versions of the compound to visualize its uptake and subcellular localization in real-time.
Target Identification: Creating affinity-based probes to isolate and identify the protein targets of this compound within a cell lysate.
Diagnostic Tools: Exploring the potential of radiolabeled derivatives for use in diagnostic imaging techniques.
The use of p-aminobenzoic acid itself as a probe for glycine (B1666218) conjugation highlights the potential of its derivatives in studying metabolic pathways. nih.gov
Advanced Biophysical Characterization of Molecular Interactions
A deeper understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. Advanced biophysical techniques can provide detailed insights into these interactions.
Techniques that could be employed include:
X-ray Crystallography and Cryo-EM: Determining the three-dimensional structure of the compound in complex with its target protein to reveal the precise binding mode. acs.orgescholarship.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Studying the dynamics of the interaction and mapping the binding site on the target protein.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): Quantifying the binding affinity and thermodynamics of the interaction.
The crystal structure of 4-aminobenzoic acid has been studied, revealing details about its hydrogen bonding and molecular packing, which can inform the study of its derivatives. nih.govresearchgate.net
Predictive Modeling and Artificial Intelligence in Derivative Design
Computational approaches, including predictive modeling and artificial intelligence (AI), are becoming increasingly important in drug discovery and materials science. These tools can be leveraged to accelerate the design and optimization of new derivatives of this compound.
Future research in this domain could focus on:
Quantitative Structure-Activity Relationship (QSAR) Studies: Building computational models that correlate the structural features of a series of analogs with their biological activity to predict the potency of new designs. nih.gov
Molecular Docking and Dynamics Simulations: Simulating the binding of the compound to potential protein targets to predict binding affinity and mode of action. researchgate.net
Generative AI Models: Using AI to design novel derivatives with desired properties, such as enhanced binding affinity or improved metabolic stability.
Molecular modeling has been used to predict the binding energy of aminobenzoic acid derivatives to their targets. researchgate.net
Potential for Material Science Applications (e.g., Ligand for MOFs)
The carboxylic acid functionality of this compound makes it a suitable ligand for the construction of metal-organic frameworks (MOFs). MOFs are a class of porous materials with a wide range of applications, including gas storage, catalysis, and drug delivery.
Future research directions in this area include:
Synthesis of Novel MOFs: Using this compound as a building block to create new MOFs with unique structures and properties. Derivatives of 4-aminobenzoic acid have been successfully used to synthesize multivariate MOFs. nih.gov
Functionalized MOFs: The N-acetylalanyl side chain offers a point for further functionalization, allowing for the creation of MOFs with tailored properties.
Drug Delivery Systems: Exploring the use of MOFs constructed from this ligand for the controlled release of therapeutic agents.
The in-situ reaction of 4-aminobenzoic acid derivatives has been a key strategy in the synthesis of functionalized MOFs. nih.gov For example, MOF-901 was synthesized using 4-aminobenzoate (B8803810) to create amine-functionalized clusters. researchgate.net
Q & A
Q. How is NMR spectroscopy utilized to confirm the structural integrity of this compound?
- Methodological Answer : NMR is critical for verifying the presence of key functional groups, such as the acetylated alanine side chain and the aromatic benzoic acid moiety. For example, signals corresponding to the acetyl methyl group (δ ~2.0 ppm) and aromatic protons (δ ~7.0–8.0 ppm) are diagnostic. Comparative analysis with structurally similar compounds (e.g., 4-((benzyloxy)carbonylamino)methyl benzoic acid) can validate assignments .
Q. What analytical techniques are recommended for assessing purity and identity?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is essential for purity assessment. For instance, ESI-MS can confirm the molecular ion peak (e.g., [M+H]), while reverse-phase HPLC with UV detection quantifies impurities. NMR and FT-IR further validate functional groups .
Advanced Research Questions
Q. How can crystallographic software resolve ambiguities in the compound’s 3D structure?
- Methodological Answer : X-ray diffraction data refined using SHELXL (via the SHELX suite) is standard for small-molecule crystallography. For example, SHELXL’s robust refinement algorithms can resolve twinning or disordered regions, while ORTEP-3 visualizes thermal ellipsoids and bond geometries. WinGX integrates these tools for seamless data processing . Reference bond lengths (e.g., C=O at ~1.21 Å) and angles from similar structures (e.g., 4-[(2-Phenylethyl)amino]benzoic acid) aid validation .
Q. What experimental strategies address contradictions in enzyme inhibition data?
- Methodological Answer : If inhibition assays (e.g., against carbonic anhydrase) yield conflicting IC values, validate results via orthogonal methods:
- Competitive assays : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to identify binding poses, referencing crystallographic data from related inhibitors (e.g., 4-(trifluoroethylsulfamoyl)benzoic acid) .
- Mutagenesis : Test inhibition against enzyme mutants to pinpoint critical residues .
Q. How is CYP450-mediated metabolism of this compound characterized?
- Methodological Answer : Incubate the compound with recombinant CYP isoforms (e.g., CYP199A4) and NADPH, then analyze metabolites via HPLC-MS. For example, oxidation of 4-(imidazol-1-yl)benzoic acid produces 4-[[2-(formylamino)acetyl]amino]benzoic acid, identifiable by NMR (e.g., formyl proton at δ ~8.1 ppm) and MS fragmentation patterns .
Q. What strategies mitigate solubility challenges in biological assays?
- Methodological Answer : Optimize solubility via:
- pH adjustment : Use buffers near the compound’s pKa (e.g., phosphate buffer at pH 7.4 for the carboxylic acid group).
- Co-solvents : Employ DMSO (<1% v/v) or cyclodextrins, ensuring compatibility with cell-based assays .
- Derivatization : Synthesize ester prodrugs (e.g., methyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
Data Contradiction and Validation
Q. How to resolve discrepancies between computational docking and experimental binding data?
- Methodological Answer :
- Docking refinement : Use flexible docking algorithms (e.g., induced-fit docking in Schrödinger) to account for side-chain mobility.
- Crystallographic validation : Co-crystallize the compound with the target enzyme (e.g., carbonic anhydrase) and compare predicted vs. observed binding modes .
- Free-energy calculations : Apply MM-GBSA or MM-PBSA to estimate binding affinities and reconcile computational/experimental ΔG values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
